Potassium benzene-1,2-disulfonate
Overview
Description
Potassium benzene-1,2-disulfonate, also known as Benzene-1,2-disulfonic acid dipotassium salt, is an organic compound with the linear formula C6H4(SO3K)2 . It has a molecular weight of 314.42 .
Synthesis Analysis
Potassium benzene-1,2-disulfonate can be synthesized by reacting with potassium hydroxide .Molecular Structure Analysis
The molecular structure of Potassium benzene-1,2-disulfonate is represented by the SMILES string [K+].[K+].[O-]S(=O)(=O)c1ccccc1S([O-])(=O)=O .Chemical Reactions Analysis
Potassium benzene-1,2-disulfonate can be used to synthesize potassium 1-phenolate-4-disulfonate by reacting with potassium hydroxide .Physical And Chemical Properties Analysis
Potassium benzene-1,2-disulfonate is a powder form substance . It has a melting point of over 300 °C .Scientific Research Applications
Crystal Structure Analysis : Nagel, Eller, and Bock (1996) examined the crystal structures of dipotassium and potassium tetramethylammonium salts of benzene-1,2-disulfonic acid. They analyzed the cogging of sulfonate groups and pathways of conformational isomerization, comparing these structures with molecules containing adjacent threefold substituents (Nagel, Eller, & Bock, 1996).
Coordination Networks in Chemistry : Senevirathna et al. (2018) conducted solid-state metathesis reactions using Bi(NO3)3 and potassium benzene-1,2-disulfonate to access 2D and 3D polymeric networks of sulfonato encapsulated polynuclear bismuth oxido/hydroxido clusters (Senevirathna et al., 2018).
Environmental Remediation : Park et al. (2016) explored the use of heat-activated persulfate for the oxidation of environmental contaminants like PFOA, 6:2 fluorotelomer sulfonate, and PFOS in groundwater remediation (Park et al., 2016).
Organic Chemistry Transformations : A study by Siedlecka and Skarżewski (1994) described the oxidation of sulfides to sulfoxides using sodium hypochlorite and oxoammonium salt as a catalyst, in which potassium benzene-1,2-disulfonate played a role (Siedlecka & Skarżewski, 1994).
Development of Green Chemistry Methods : Tan, Wang, and Jiang (2018) developed a carbon disulfide surrogate using a combination of potassium sulfide and chloroform for the construction of benzothiazine-thiones and benzothiazole-thiones (Tan, Wang, & Jiang, 2018).
Adsorption Studies in Water Treatment : Ayranci and Duman (2010) investigated the interactions of benzene and naphthalene sulfonates with activated carbon cloth in adsorption processes from aqueous solutions, which is relevant for water treatment technologies (Ayranci & Duman, 2010).
- which proved useful as a sensitive chromogenic indicator for NADH and in cell proliferation assays as a cell viability indicator (Ishiyama et al., 1997).
Material Science and Catalysis : Xu, Eckard, and Burns (2020) introduced benzene-1,2-diphosphonic acid into the uranyl peroxide cluster system to create Ppb-functionalized uranyl peroxide clusters. This study highlighted the solubility properties of these compounds in organic solvents and water, indicating potential applications in material science and catalysis (Xu, Eckard, & Burns, 2020).
Biodegradation Studies : Contzen et al. (1996) isolated a mixed bacterial culture capable of degrading benzene 1,3-disulfonate, highlighting the potential of biological processes in environmental remediation (Contzen, Wittich, Knackmuss, & Stolz, 1996).
Synthesis of Benzimidazoles : Khazaei et al. (2011) demonstrated the efficiency of ionic liquid-sulfonic acid imidazolium chloride/FeCl3 catalytic systems in the synthesis of benzimidazole derivatives, an important class of compounds in pharmaceuticals and materials science (Khazaei et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dipotassium;benzene-1,2-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUERIJJOLNKVMO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4K2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium benzene-1,2-disulfonate | |
CAS RN |
5710-54-3 | |
Record name | Dipotassium o-benzenedisulphonate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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